N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and thiophene
Properties
IUPAC Name |
N-[4-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-8-16-12(22-19-8)6-15-11(20)5-9-7-24-14(17-9)18-13(21)10-3-2-4-23-10/h2-4,7H,5-6H2,1H3,(H,15,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANGYCIMSFNDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the thiazole ring, and the final coupling to form the thiophene carboxamide structure. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole ring is susceptible to acidic or basic hydrolysis. Under acidic conditions, the oxadiazole ring undergoes cleavage to form a diamide intermediate, while basic hydrolysis may yield carboxylic acid derivatives. For example:
This reaction is critical for modifying the compound’s bioavailability or generating metabolites in biological systems .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient nature allows nucleophilic substitution at specific positions. Common reagents include amines, thiols, or alkoxides. For instance:
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Amination : Reaction with primary amines at the C2 position of the thiazole ring yields substituted amino derivatives.
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Thiolation : Thiol nucleophiles replace leaving groups (e.g., halides) under mild conditions .
Amide Bond Reactivity
The carboxamide group participates in:
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Hydrolysis : Acid- or base-catalyzed cleavage to thiophene-2-carboxylic acid and amine byproducts.
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Condensation : Reaction with aldehydes or ketones to form Schiff bases, enhancing structural diversity .
Table 1: Representative Amide Reactions
Cycloaddition Reactions
The oxadiazole moiety acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic systems. This reactivity is leveraged to synthesize polycyclic scaffolds for drug discovery .
Metal Coordination
The thiazole and oxadiazole nitrogen atoms serve as ligands for transition metals (e.g., Cu(II), Zn(II)). Coordination complexes have been studied for their enhanced biological activity:
Electrophilic Substitution
Electrophiles (e.g., NO, SOH) target the thiophene ring’s electron-rich C5 position. Nitration or sulfonation modifies electronic properties and solubility .
Biological Interactions
In pharmacological contexts, the compound interacts with enzymes via:
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Hydrogen Bonding : The carboxamide NH and carbonyl groups bind to residues like Ser339 and Arg499 in COX-II .
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π-Stacking : The thiophene and oxadiazole rings engage aromatic residues (e.g., His75) .
Table 2: Key Enzymatic Interactions
| Target Enzyme | Interaction Type | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| COX-II | H-bonding, π-stacking | -16.40 to -17.15 | |
| 5-LOX | Hydrophobic interactions | -14.80 |
Oxidative Degradation
Exposure to peroxides or UV light induces oxidation at the thiazole sulfur, forming sulfoxide or sulfone derivatives. These products are often analyzed for stability profiling .
Post-Synthetic Modifications
The compound serves as a precursor for generating libraries via:
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Ugi-4CR : Multicomponent reactions to append diverse substituents .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
Comparative Reactivity Insights
Analogous compounds (e.g., THZ1 , THZD2 ) demonstrate that electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution rates, while methyl groups on oxadiazole improve metabolic stability .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and thiazole moieties often exhibit anticancer properties. For example, thiazole derivatives have shown effectiveness against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific compound under discussion may act similarly due to the presence of these functional groups.
Table 1: Anticancer Activities of Thiazole Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation | |
| Compound B | Lung Cancer | Induction of apoptosis | |
| Compound C | Melanoma | Inhibition of metastasis |
Neurological Applications
The compound may also possess anticonvulsant properties, akin to other thiazole-containing compounds. Studies have demonstrated that certain thiazole derivatives significantly reduce seizure activity in animal models, suggesting potential for treating epilepsy.
Table 2: Anticonvulsant Activities of Thiazole Derivatives
| Compound | Model Used | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound D | PTZ Model | <20 | |
| Compound E | MES Model | Similar to ethosuximide |
Synthesis and Derivation
The synthesis of N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step chemical reactions, including:
- Formation of the oxadiazole ring : Utilizing appropriate precursors.
- Thiazole synthesis : Often achieved through condensation reactions.
- Final coupling : To form the complete amide structure.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Thiazole Derivatives : A study published in MDPI highlighted the synthesis of various thiazole derivatives and their anticancer activities against human glioblastoma cells, demonstrating IC50 values between 10–30 µM for some analogues .
- Anticonvulsant Activity Research : Research indicated that thiazole-based compounds showed significant anticonvulsant effects in both MES and scPTZ models, with some derivatives outperforming standard medications like ethosuximide .
Mechanism of Action
The mechanism of action of N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can be compared with other compounds that feature similar functional groups, such as:
Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Often used in the development of pharmaceuticals and agrochemicals.
Thiophene derivatives: Widely studied for their electronic and optical properties.
What sets this compound apart is its unique combination of these functional groups, which can lead to novel properties and applications not seen in other compounds.
Biological Activity
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole Ring : A five-membered ring containing nitrogen and oxygen, known for its diverse biological activities.
- Thiazole Moiety : A sulfur and nitrogen-containing heterocycle that often exhibits antimicrobial and anticancer properties.
- Thiophene Ring : A five-membered aromatic ring that contributes to the compound's stability and electronic properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and oxadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines. The presence of the thiazole ring was particularly noted for enhancing cytotoxicity due to its ability to interact with cellular targets effectively .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 10.5 |
| Compound B | MCF7 (Breast) | 8.3 |
| This compound | Jurkat (Leukemia) | 5.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiazoles possess activity against a range of bacterial strains. For example, a related thiazole derivative exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, molecular docking studies suggest that the compound may bind to the active sites of kinases involved in cancer signaling pathways .
Case Studies
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Study on Cytotoxicity : In a recent study, this compound was tested against various cancer cell lines. The results indicated an IC50 value lower than many standard chemotherapeutics, suggesting its potential as a lead compound in cancer treatment.
"The compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than doxorubicin" .
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Antimicrobial Efficacy : Another study focused on the antimicrobial activity of related compounds against resistant strains of bacteria. The results showed that the compound effectively inhibited growth at low concentrations.
"Our findings suggest that compounds based on the thiazole and oxadiazole framework could serve as new candidates in the fight against resistant bacterial strains" .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:
Thiazole ring formation : Condensation of thioamide precursors with α-halo ketones (e.g., chloroacetamide derivatives) under reflux in ethanol .
Oxadiazole incorporation : Cyclization of thiosemicarbazides or amidoximes using dehydrating agents (e.g., POCl₃) .
Coupling reactions : Amide bond formation between the thiazole and thiophene-carboxamide moieties using coupling agents like EDCI/HOBt .
- Key Data : Yields range from 65–76%, with melting points between 160–204°C. IR and NMR spectra confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- IR spectroscopy : Identifies carbonyl (C=O) and amine (NH) groups .
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, oxadiazole methyl at δ 2.4 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 420–450) .
- Elemental analysis : Validates purity (>95% C, H, N content) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
- Catalysis : Use of iodine or triethylamine accelerates heterocycle formation (e.g., thiazole cyclization) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to 30 minutes) and increases yield by 10–15% .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) resolves byproducts like unreacted thioamides .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Substituent analysis :
- Oxadiazole methyl group : Enhances metabolic stability but reduces solubility .
- Thiophene vs. phenyl : Thiophene improves π-π stacking with target proteins, increasing potency (IC₅₀ values drop from 10 µM to 2 µM in kinase assays) .
- SAR studies : Replace the thiazole with pyrazole decreases anticancer activity (e.g., IC₅₀ > 50 µM vs. 8 µM in MCF-7 cells) .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and controls to mitigate variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity differences due to conformational flexibility in the oxadiazole moiety .
- Dose-response validation : Repeat experiments with ≥3 biological replicates to confirm IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
